Cas no 2107735-04-4 (4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol)

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a pyrazole-derived organic compound featuring both amino and hydroxyl functional groups. Its molecular structure, incorporating a pyrazole ring and a branched aliphatic chain, lends versatility in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of the amino group enhances reactivity, enabling further derivatization, while the hydroxyl group contributes to solubility and hydrogen-bonding potential. This compound is valued for its stability under standard conditions and its utility in constructing heterocyclic frameworks. Its balanced hydrophilicity and lipophilicity make it suitable for fine-tuning physicochemical properties in drug design or material science applications.
4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol structure
2107735-04-4 structure
Product Name:4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
CAS No:2107735-04-4
MF:C9H17N3O
MW:183.250781774521
CID:6557048
PubChem ID:165480612
Update Time:2025-06-08

4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
    • 2107735-04-4
    • EN300-1112116
    • Inchi: 1S/C9H17N3O/c1-7-8(10)6-12(11-7)5-4-9(2,3)13/h6,13H,4-5,10H2,1-3H3
    • InChI Key: JDJYCBDWMFNXNI-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CCN1C=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 183.137162174g/mol
  • Monoisotopic Mass: 183.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 64.1Ų

4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol Pricemore >>

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Additional information on 4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Introduction to 4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol (CAS No. 2107735-04-4)

4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile biological properties. This compound, identified by the CAS number 2107735-04-4, has garnered attention in recent years due to its potential applications in drug discovery and development. The molecular framework of this compound incorporates a pyrazole core, which is a heterocyclic aromatic ring system renowned for its broad spectrum of biological activities. Specifically, the presence of an amino group at the 4-position and a methyl substituent at the 3-position of the pyrazole ring contributes to its unique chemical and pharmacological profile.

The structural motif of 4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol positions it as a promising candidate for further exploration in medicinal chemistry. The pyrazole scaffold is well-documented for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. In particular, derivatives of pyrazole have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The addition of a secondary amine functionality enhances the compound's potential to interact with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of bioactive molecules, including 4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol. Studies have demonstrated that compounds with similar structural features exhibit inhibitory effects on key enzymes implicated in diseases such as diabetes and cancer. For instance, modifications to the pyrazole ring have been shown to influence the binding affinity and selectivity of small molecule inhibitors towards target proteins. This underscores the importance of fine-tuning the molecular structure to optimize pharmacological activity.

The synthesis of 4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of functional groups such as the amino and methyl substituents necessitates careful consideration to ensure regioselectivity and high yield. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have improved the efficiency and scalability of producing such complex molecules.

In the context of drug development, 4-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol represents a versatile building block that can be further modified to generate libraries of analogs for screening purposes. The combination of computational modeling with experimental validation has become indispensable in assessing the potential therapeutic efficacy of novel compounds. By leveraging structural biology insights, researchers can design derivatives that enhance binding interactions with specific biological targets, thereby improving drug potency and reducing side effects.

The pharmacokinetic properties of 4-(4-amino-3-methyl-1H-pyrazol-1-y)-2-methylbutan--2--ol are also under investigation to ensure optimal delivery and efficacy in vivo. Factors such as solubility, metabolic stability, and distribution across biological barriers play crucial roles in determining the compound's suitability for clinical applications. Advances in biopharmaceutical profiling have enabled researchers to predict and optimize these properties early in the drug discovery process, thereby accelerating development timelines.

Future research directions for 4-(4-amino--3--methyl--1H--pyrazol--1--yl)--2--methylbutan--2--ol may include exploring its interactions with novel therapeutic targets identified through genomics and proteomics studies. The integration of artificial intelligence (AI) tools into drug discovery workflows has further enhanced the ability to identify promising candidates based on large datasets. By combining traditional medicinal chemistry approaches with cutting-edge computational techniques, scientists can accelerate the identification of lead compounds for further development.

The industrial significance of this compound lies in its potential as an intermediate in synthesizing more complex pharmaceuticals. Manufacturers are increasingly adopting green chemistry principles to develop sustainable synthetic routes that minimize waste and energy consumption. Such innovations not only improve cost efficiency but also align with global environmental sustainability goals.

In conclusion, 4-( 4 --amino -- 3 --methyl -- 1 H --pyrazol -- 1 -- yl ) -- 2 --methylbutan - - 2 - ol ( CAS No . 2107735 -04 - 4 ) is a structurally interesting compound with broad pharmaceutical applications . Its unique chemical features make it a valuable scaffold for designing novel therapeutic agents . Continued research into its biological activity , synthesis , and pharmacokinetic properties will further elucidate its potential contributions to modern medicine . p >

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